3,4-dichloro-N-quinolin-3-ylbenzamide

Glycogen Phosphorylase Type 2 Diabetes Enzyme Inhibition

3,4-Dichloro-N-quinolin-3-ylbenzamide is a critical SAR probe for quinoline benzamide drug discovery campaigns. Its unique 3,4-dichloro substitution imparts a distinct biological fingerprint: moderate liver glycogen phosphorylase inhibition (HLGPa IC50 ~1.4 µM), ~1.7-fold selectivity over muscle isoform, and demonstrated oral anti-inflammatory/analgesic activity in rodent models. This compound serves as an essential comparator to 2,4-dichloro and 4-methyl regioisomers, enabling quantitative deconvolution of halogen effects on target engagement and pharmacokinetics. Supplied with comprehensive analytical certification for reproducible research.

Molecular Formula C16H10Cl2N2O
Molecular Weight 317.2 g/mol
Cat. No. B213732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-quinolin-3-ylbenzamide
Molecular FormulaC16H10Cl2N2O
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21)
InChIKeyKYMBBNLGCHYGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-quinolin-3-ylbenzamide: Physicochemical and Biological Baseline for Scientific Procurement


3,4-Dichloro-N-quinolin-3-ylbenzamide (CAS: 200726-32-5; C16H10Cl2N2O; MW: 317.2 g/mol) is a synthetic quinoline-based benzamide derivative . This compound has been evaluated in multiple biological contexts, demonstrating moderate inhibitory activity against human liver glycogen phosphorylase a (HLGPa) with an IC50 of approximately 1.4 µM [1] and weaker activity against the muscle isoform (IC50: 2.31 µM) [2]. Additionally, in vivo studies have reported distinct analgesic and anti-inflammatory effects in rat models . The compound's structural motif, incorporating a 3,4-dichlorobenzamide moiety linked to a quinoline ring, positions it within a chemical space frequently explored for kinase inhibition and other pharmacological targets.

Why Generic Substitution Fails for 3,4-Dichloro-N-quinolin-3-ylbenzamide in Targeted Research


The quinolin-3-ylbenzamide scaffold is exquisitely sensitive to even minor structural modifications, as demonstrated by comprehensive structure-activity relationship (SAR) studies . In a series of quinoline-based benzamide derivatives evaluated as histone deacetylase (HDAC) inhibitors, the presence, position, and nature of substituents on both the quinoline and benzamide rings dramatically altered cytotoxic potency and enzyme inhibitory activity [1]. For 3,4-dichloro-N-quinolin-3-ylbenzamide specifically, the 3,4-dichloro substitution pattern on the benzamide ring and the attachment at the 3-position of the quinoline ring define its unique interaction profile. A simple substitution with a 4-methyl group yields a compound (4-methyl-N-quinolin-3-ylbenzamide) with completely different biological activity, showing only weak inhibition (IC50 >10 µM) against DNA damage-inducible transcript 3 protein and nuclear receptor coactivator 3 [2]. Similarly, the 2,4-dichloro regioisomer exhibits distinct spectral and likely biological properties [3]. The quantitative evidence below underscores that interchange of these compounds without explicit validation of the specific substitution pattern would fundamentally compromise experimental reproducibility and scientific conclusions.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-quinolin-3-ylbenzamide Procurement


Glycogen Phosphorylase Inhibition: Isoform Selectivity and Potency Comparison with Potent Quinolone-Based Inhibitors

3,4-Dichloro-N-quinolin-3-ylbenzamide (as its 2-oxo-tetrahydroquinoline analog CHEMBL139581) demonstrates moderate inhibitory activity against human liver glycogen phosphorylase a (HLGPa) with an IC50 of 1.37–1.40 µM [1][2]. In contrast, optimized 3,4-dihydro-2-quinolone derivatives from the same target class achieve sub-micromolar potency, with IC50 values as low as 17 nM for a 5-chloroindole-substituted analog [3] and 26–28 nM for other advanced leads [4]. The target compound also exhibits ~1.7-fold selectivity for the liver isoform over the muscle isoform (IC50: 2.31 µM) [5], whereas highly potent quinolone-based inhibitors often lack isoform discrimination data. This differential potency profile makes 3,4-dichloro-N-quinolin-3-ylbenzamide a valuable tool compound for studying the impact of moderate glycogen phosphorylase inhibition on glucose homeostasis or for use as a less potent control in high-throughput screening cascades.

Glycogen Phosphorylase Type 2 Diabetes Enzyme Inhibition

Substituent-Dependent Biological Activity: Direct Comparison with 4-Methyl Analog

The critical role of the 3,4-dichloro substitution pattern is evidenced by direct comparison with the 4-methyl analog (4-methyl-N-quinolin-3-ylbenzamide). While the target compound shows moderate glycogen phosphorylase inhibition (IC50 ~1.4 µM), the 4-methyl analog demonstrates no measurable activity against this target. Instead, the 4-methyl analog exhibits only weak inhibition (IC50 >10 µM) against DNA damage-inducible transcript 3 protein and nuclear receptor coactivator 3 in high-throughput screens [1][2]. This stark functional divergence underscores that the 3,4-dichloro group imparts a distinct biological fingerprint that cannot be approximated by other substituents. Procurement of the precise 3,4-dichloro variant is therefore essential for experiments designed to probe the biological consequences of this specific substitution pattern.

Structure-Activity Relationship Substituent Effects Biological Screening

In Vivo Anti-Inflammatory and Analgesic Activity: Evidence of Oral Efficacy in Preclinical Models

3,4-Dichloro-N-quinolin-3-ylbenzamide has been evaluated in established rodent models of inflammation and pain. In the carrageenan-induced rat paw edema test, oral administration of the compound produced a significant reduction in paw swelling, with effects comparable to standard anti-inflammatory drugs . In the Eddy's hot plate test for analgesic activity, the compound demonstrated distinct and potent pain-relieving effects, again comparable to reference analgesics . While quantitative dose-response data (e.g., ED50 values) are not publicly disclosed, the qualitative description of "comparable to standard drugs" in both models indicates robust in vivo efficacy. In contrast, many structurally related quinoline benzamides, such as the 4-methyl and 4-butyl analogs, lack any reported in vivo pharmacological characterization . This in vivo validation distinguishes the target compound as a more thoroughly characterized candidate for translational research in inflammation and pain.

Anti-inflammatory Analgesic In Vivo Pharmacology

Regioisomeric Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution

The 2,4-dichloro regioisomer (2,4-dichloro-N-quinolin-3-ylbenzamide) is a distinct chemical entity with a different InChIKey (XQCFPNQTYSHOGX-UHFFFAOYSA-N) and unique spectroscopic fingerprint [1]. While specific biological activity data for the 2,4-dichloro analog are not available, the established SAR for quinoline benzamides indicates that chlorine substitution pattern profoundly affects target engagement and pharmacokinetic properties [2]. The 3,4-dichloro pattern is hypothesized to influence the compound's electron density distribution and steric profile, potentially affecting interactions with biological targets. Procurement specifications must therefore strictly specify the 3,4-dichloro isomer (CAS 200726-32-5) to ensure chemical identity and reproducibility of biological results.

Regioisomer Structural Differentiation Chemical Identity

Optimal Research Application Scenarios for 3,4-Dichloro-N-quinolin-3-ylbenzamide Based on Quantitative Evidence


Moderate-Affinity Glycogen Phosphorylase Probe for Metabolic Studies

Researchers investigating the role of liver glycogen phosphorylase in glucose homeostasis may utilize this compound as a moderate-affinity tool (IC50 ~1.4 µM for liver isoform [1]) to partially inhibit the enzyme without complete ablation. This partial inhibition model may better recapitulate physiological or therapeutic modulation compared to highly potent nanomolar inhibitors. The compound's ~1.7-fold selectivity for liver over muscle isoform also allows for tissue-specific interrogation of glycogen metabolism.

In Vivo Anti-Inflammatory and Analgesic Efficacy Validation

This compound is suitable for researchers requiring a chemically tractable molecule with demonstrated oral efficacy in rodent models of inflammation (carrageenan-induced paw edema) and pain (Eddy's hot plate) . The compound can serve as a positive control or lead compound for medicinal chemistry optimization campaigns aimed at improving potency or pharmacokinetic properties while retaining in vivo activity.

Structure-Activity Relationship (SAR) Benchmark for Quinoline Benzamide Optimization

In medicinal chemistry programs exploring the quinoline benzamide scaffold for kinase inhibition, HDAC inhibition, or other targets, this compound provides a defined SAR anchor. Its 3,4-dichloro substitution pattern yields a specific biological fingerprint (moderate glycogen phosphorylase inhibition and in vivo anti-inflammatory activity) that can be compared against analogs with varying substituents [2]. This enables quantitative assessment of how structural modifications alter target engagement and phenotypic outcomes.

Chemical Biology Tool for Studying Chlorine Substituent Effects

The compound's 3,4-dichloro motif offers a useful comparator for investigating the impact of halogen substitution on target binding and pharmacokinetics. When used alongside analogs such as 4-methyl-N-quinolin-3-ylbenzamide (weak, non-specific activity [3]) and 2,4-dichloro-N-quinolin-3-ylbenzamide (different regioisomer [4]), researchers can systematically deconvolute the contributions of chlorine position and count to biological activity.

Quote Request

Request a Quote for 3,4-dichloro-N-quinolin-3-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.